molecular formula C34H32 B096923 1,3,5,7-Tetraphenyladamantane CAS No. 16004-75-4

1,3,5,7-Tetraphenyladamantane

Cat. No.: B096923
CAS No.: 16004-75-4
M. Wt: 440.6 g/mol
InChI Key: YDUVZTACEKAXTE-UHFFFAOYSA-N
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Description

1,3,5,7-Tetraphenyladamantane is a synthetic organic compound characterized by an adamantane core substituted with four phenyl groups at the 1, 3, 5, and 7 positions. This compound is known for its unique structural rigidity and thermal stability, making it a valuable material in various scientific and industrial applications .

Mechanism of Action

Target of Action

1,3,5,7-Tetraphenyladamantane is primarily used in the synthesis of covalent organic frameworks (COFs) and microporous organic polymers (MOPs) . These materials are designed to capture and store small gas molecules, such as hydrogen, methane, and carbon dioxide .

Mode of Action

The compound interacts with its targets through the formation of covalent bonds. In the synthesis of COFs and MOPs, this compound acts as a “knot” that connects with phenylboronic acid-type “rods” through Suzuki coupling polymerization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the storage and release of gases. The compound’s high porosity and large accessible surface area allow it to adsorb a significant amount of gas molecules . The grand canonical Monte Carlo method has been used to simulate the adsorption isotherms of gases in these materials .

Result of Action

The primary result of this compound’s action is the storage of gases. For example, at 77 K and 100 bar, one of the designed COFs (adm-COF-4) has the highest gravimetric hydrogen adsorption capacity of 38.36 wt%, while another (adm-COF-1) has the highest volumetric hydrogen adsorption capacity of 60.71 g L−1 .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure. For instance, the gravimetric hydrogen adsorption capacity of adm-COF-1 can reach up to 5.81 wt% under 100 bar at room temperature . This suggests that the compound’s efficacy in gas storage can be optimized under specific environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetraphenyladamantane can be synthesized through a multi-step process involving the arylation of adamantane derivatives. One common method involves the Friedel-Crafts arylation of 1-bromoadamantane with bromobenzene in the presence of aluminum chloride as a catalyst . This reaction yields this compound with high purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3,5,7-Tetraphenyladamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

1,3,5,7-Tetraphenyladamantane is unique due to its adamantane core and multiple phenyl substitutions. Similar compounds include:

These compounds share the adamantane core but differ in their substituents, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

1,3,5,7-tetraphenyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32/c1-5-13-27(14-6-1)31-21-32(28-15-7-2-8-16-28)24-33(22-31,29-17-9-3-10-18-29)26-34(23-31,25-32)30-19-11-4-12-20-30/h1-20H,21-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUVZTACEKAXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468492
Record name 1,3,5,7-tetraphenyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16004-75-4
Record name 1,3,5,7-tetraphenyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5,7-Tetraphenyladamantane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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